
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and has been used to study the mechanism of action of various enzymes.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has been widely used in scientific research as a serine protease inhibitor. It has been used to study the mechanism of action of various enzymes, including trypsin, chymotrypsin, and thrombin. This compound has also been used to investigate the role of serine proteases in various physiological processes, including blood coagulation, inflammation, and cancer.
Mecanismo De Acción
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one inhibits serine proteases by binding to the active site of the enzyme and irreversibly modifying it. The sulfonyl group of this compound reacts with the serine residue of the enzyme, forming a covalent bond and blocking the catalytic activity of the enzyme. This compound is a potent inhibitor of serine proteases and can inhibit the activity of these enzymes at nanomolar concentrations.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the activity of other enzymes, including acetylcholinesterase and carboxypeptidase. In addition, this compound has been shown to inhibit the aggregation of platelets and the formation of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has several advantages for lab experiments. It is a potent inhibitor of serine proteases and can be used to study the mechanism of action of these enzymes. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a irreversible inhibitor and can modify the active site of the enzyme irreversibly. In addition, this compound can inhibit the activity of other enzymes, which may lead to off-target effects.
Direcciones Futuras
There are several future directions for the study of 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one. One direction is to investigate the role of this compound in cancer. This compound has been shown to inhibit the activity of various proteases that are involved in cancer progression, and it may be a potential therapeutic target for cancer. Another direction is to develop new inhibitors of serine proteases that are more specific and less toxic than this compound. Finally, the use of this compound in drug discovery and development should be explored further, as it may be a valuable tool for identifying new drug targets and developing new drugs.
Métodos De Síntesis
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can be synthesized using various methods, including the reaction of 3-methoxybenzyl chloride with piperidine followed by the reaction with pyridine-2(1H)-one and sulfonyl chloride. Alternatively, it can be synthesized by reacting 3-methoxybenzylamine with pyridine-2(1H)-one and sulfonyl chloride, followed by the reaction with piperidine. The synthesis of this compound requires careful handling of the reagents and should be performed under controlled conditions.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-16-7-5-6-15(12-16)13-19-14-17(8-9-18(19)21)25(22,23)20-10-3-2-4-11-20/h5-9,12,14H,2-4,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUNKTPTYAMRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

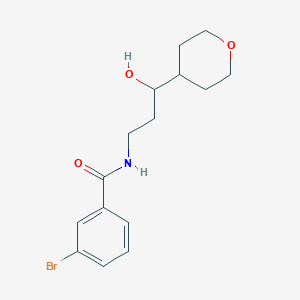
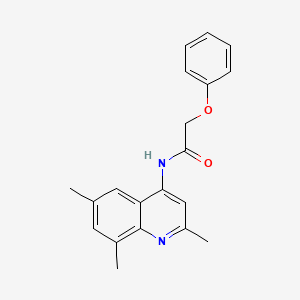

![N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2974689.png)

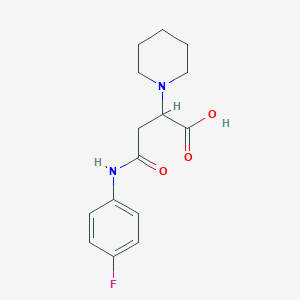
![N-(3-chloro-4-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2974694.png)
![(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2974695.png)
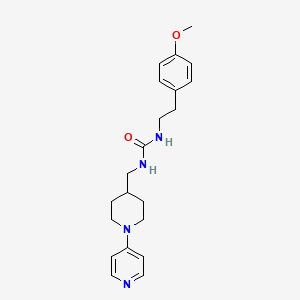

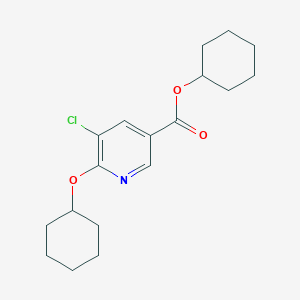
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2974702.png)
![2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2974704.png)
